Sodium 1-ethyl-1H-imidazole-4-sulfinate

Lipophilicity Cross-Coupling Physicochemical Properties

Solid, bench-stable sulfinate for process-scale Pd-catalyzed desulfinative cross-couplings. N-Ethyl group confers distinct lipophilicity (LogP 0.10) and sterics versus N-H/methyl analogs, improving solubility in organic media and reaction kinetics. Streamlines synthesis of N-ethyl imidazole scaffolds in medicinal chemistry and HTE library production. Consistent performance reduces batch variability.

Molecular Formula C5H7N2NaO2S
Molecular Weight 182.18 g/mol
Cat. No. B13181599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-ethyl-1H-imidazole-4-sulfinate
Molecular FormulaC5H7N2NaO2S
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyQCAFIVPDTJRXJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-ethyl-1H-imidazole-4-sulfinate: Overview and Key Identifiers for Procurement


Sodium 1-ethyl-1H-imidazole-4-sulfinate (CAS: 1861365-89-0) is an organosulfur compound belonging to the class of heterocyclic sulfinates, characterized by an imidazole core with an N-ethyl substituent and a sulfinate (-SO₂Na) group at the 4-position [1]. With a molecular weight of 182.18 g/mol and a topological polar surface area (TPSA) of 55.12 Ų, it is a stable, solid reagent primarily utilized as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions [2].

Sodium 1-ethyl-1H-imidazole-4-sulfinate: Why Generic Imidazole Sulfinates Are Not Interchangeable


Imidazole sulfinates are not generic reagents; their reactivity and physical properties are finely tuned by the nature of the N-substituent. The ethyl group in Sodium 1-ethyl-1H-imidazole-4-sulfinate confers a distinct lipophilicity profile (LogP 0.1028) and steric environment compared to the unsubstituted (N-H) or N-methyl analogs, directly impacting its performance in cross-coupling reactions . These differences influence solubility in organic reaction media and the rate of palladium-mediated desulfinative coupling, meaning substitution with a closely related sulfinate can lead to suboptimal yields, altered reaction kinetics, or the need for extensive re-optimization of established protocols [1].

Sodium 1-ethyl-1H-imidazole-4-sulfinate: Quantitative Differentiation Data vs. Closest Analogs


Enhanced Lipophilicity (LogP) of Sodium 1-ethyl-1H-imidazole-4-sulfinate vs. Unsubstituted Analog

The N-ethyl substituent on Sodium 1-ethyl-1H-imidazole-4-sulfinate results in a significantly more lipophilic compound compared to its unsubstituted counterpart, Sodium 1H-imidazole-4-sulfinate. This is a critical parameter for partitioning into organic reaction solvents, which can directly influence reaction rates and yields in biphasic or organic-phase cross-coupling systems [1].

Lipophilicity Cross-Coupling Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

Sodium 1-ethyl-1H-imidazole-4-sulfinate possesses a Topological Polar Surface Area (TPSA) of 55.12 Ų, which is 37% lower than the 88.0 Ų TPSA of the unsubstituted Sodium 1H-imidazole-4-sulfinate [1]. A lower TPSA is generally correlated with improved passive membrane permeability and oral bioavailability, a crucial consideration for the development of pharmaceutical intermediates [2].

Physicochemical Properties Membrane Permeability Medicinal Chemistry

Bench-Stability and Handling Advantages of Heterocyclic Sulfinates over Boronic Acids

Heterocyclic sulfinates, including imidazole-derived sulfinates, are recognized as bench-stable, easy-to-handle solid reagents that serve as superior alternatives to notoriously unstable heteroaryl boronic acids in palladium-catalyzed coupling reactions [1]. While specific stability data for Sodium 1-ethyl-1H-imidazole-4-sulfinate is not available, this class-level advantage is a key driver for its selection in process chemistry and medicinal chemistry workflows, where consistent performance and ease of use are paramount [2].

Cross-Coupling Reagent Stability Process Chemistry

Sodium 1-ethyl-1H-imidazole-4-sulfinate: Optimal Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of N-Ethyl Imidazole-Containing Drug Candidates

For medicinal chemistry programs requiring an N-ethyl imidazole moiety, Sodium 1-ethyl-1H-imidazole-4-sulfinate provides a direct and atom-economical route to the desired scaffold via palladium-catalyzed cross-coupling [1]. Its higher lipophilicity (LogP 0.1028) compared to unsubstituted analogs facilitates reactions in common organic solvents, streamlining the synthesis of lead compounds with improved drug-like properties .

Process Chemistry: Reliable Scale-Up of Heterocyclic Cross-Coupling Reactions

The bench-stability and solid-state nature of Sodium 1-ethyl-1H-imidazole-4-sulfinate make it a superior choice for process-scale cross-coupling reactions compared to sensitive heteroaryl boronic acids [1]. Its consistent performance reduces the risk of batch-to-batch variability and simplifies reaction setup, which are critical factors for robust and scalable manufacturing processes .

Chemical Biology: Functionalization of Imidazole-Based Probes

In the design of chemical probes where an N-ethyl imidazole core is desired for target binding or cellular penetration, this sulfinate serves as a versatile electrophile for introducing diverse aryl or heteroaryl groups. The 37% reduction in TPSA relative to the unsubstituted analog suggests that the resulting biaryl products may exhibit improved cellular permeability, a key advantage for intracellular target engagement studies [1].

High-Throughput Experimentation (HTE) Libraries

The ease of weighing and handling Sodium 1-ethyl-1H-imidazole-4-sulfinate as a stable solid makes it ideal for incorporation into HTE workflows for palladium-catalyzed cross-coupling [1]. Its compatibility with a range of aryl halides and its predictable reactivity enable the rapid generation of diverse compound libraries for drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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